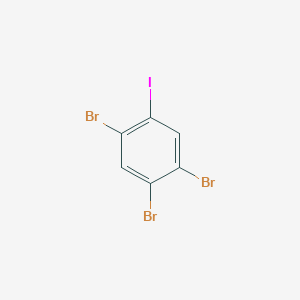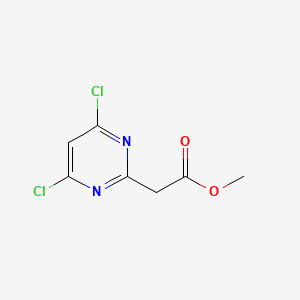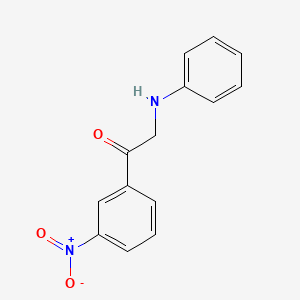
ETHYL 3-HYDROXYPROPANIMIDATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-HYDROXYPROPANIMIDATE is an organic compound with the molecular formula C5H9NO2 It is a derivative of propionic acid and contains both hydroxyl and imidic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXYPROPANIMIDATE can be achieved through several methods. One common approach involves the esterification of 3-hydroxypropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of ethyl chloroformate with 3-hydroxypropionamide in the presence of a base such as triethylamine. This method provides a more direct route to the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-HYDROXYPROPANIMIDATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropionimidic acid ethyl ester.
Reduction: The imidic acid group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Oxopropionimidic acid ethyl ester.
Reduction: 3-Hydroxypropionamide ethyl ester.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-HYDROXYPROPANIMIDATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 3-HYDROXYPROPANIMIDATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidic acid group can participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropionic acid ethyl ester: Similar in structure but lacks the imidic acid group.
3-Hydroxypropionamide: Contains an amide group instead of an ester group.
Ethyl 3-oxopropionate: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
ETHYL 3-HYDROXYPROPANIMIDATE is unique due to the presence of both hydroxyl and imidic acid functional groups
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
ethyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(6)3-4-7/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
NDMUXLZJBJGOSS-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CCO |
Kanonische SMILES |
CCOC(=N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)



![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)









